Doxibetasol

Description

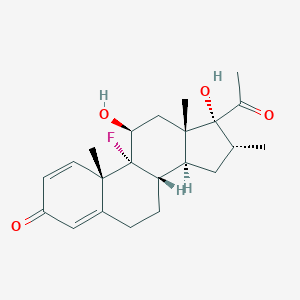

Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO4/c1-12-9-17-16-6-5-14-10-15(25)7-8-19(14,3)21(16,23)18(26)11-20(17,4)22(12,27)13(2)24/h7-8,10,12,16-18,26-27H,5-6,9,11H2,1-4H3/t12-,16-,17-,18-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGBPSZWCRRUQS-DTAAKRQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043190 | |

| Record name | Doxibetasol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879-77-2 | |

| Record name | Doxibetasol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1879-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxibetasol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxibetasol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxibetasol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXIBETASOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JS043FG0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Doxibetasol: Mechanistic Profiling and Glucocorticoid Receptor Kinetics

Topic: Doxibetasol Mechanism of Action as a Glucocorticoid Content Type: Technical Whitepaper / Pharmacological Profiling Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Executive Technical Summary

This compound (also known as Doxybetasol or 21-deoxybetamethasone; CAS: 1879-77-2) represents a specific subclass of synthetic fluorinated corticosteroids.[1][2] Structurally defined as 9α-fluoro-11β,17α-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione , it is the 21-desoxy analogue of Betamethasone.[1][2][3][4]

Unlike its C21-hydroxylated counterparts (e.g., Betamethasone, Dexamethasone), this compound lacks the primary alcohol at position 21.[1] This structural modification fundamentally alters its physicochemical profile, increasing lipophilicity and modifying its receptor binding kinetics. This guide dissects the molecular mechanism of this compound, focusing on its interaction with the Glucocorticoid Receptor (GR), genomic transactivation, and the specific implications of its 21-deoxy structure on drug development and formulation.

Molecular Mechanism of Action[5]

The Ligand-Receptor Interaction

This compound functions as a high-affinity agonist for the cytosolic Glucocorticoid Receptor (NR3C1).[1] Its mechanism follows the canonical Type I Nuclear Receptor signaling pathway but is distinguished by the stability conferred by the 9α-fluorine atom.

The Signaling Cascade:

-

Cytosolic Entry: Due to the absence of the polar C21-hydroxyl group, this compound exhibits enhanced membrane permeability compared to Betamethasone, entering the cytoplasm via passive diffusion.

-

GR Binding & Chaperone Dissociation: this compound binds to the Ligand Binding Domain (LBD) of the GR-α isoform, which is constitutively sequestered by heat shock proteins (Hsp90, Hsp70) and immunophilins (FKBP52).

-

Conformational Change: Ligand binding induces a conformational shift in Helix 12 of the LBD, triggering the dissociation of the chaperone complex and exposing the Nuclear Localization Signals (NLS).

-

Nuclear Translocation: The this compound-GR complex dimerizes and translocates through the nuclear pore complex.

-

Genomic Modulation:

-

Transactivation: The homodimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes (e.g., GILZ, MKP-1, IκBα).

-

Transrepression: Monomeric GR complexes physically interact with proinflammatory transcription factors like NF-κB and AP-1, preventing their binding to DNA and suppressing cytokine synthesis (IL-1β, IL-6, TNF-α).[1]

-

Visualization of Signaling Pathway

The following diagram illustrates the specific pathway dynamics of this compound, highlighting the critical 21-deoxy entry advantage.

Caption: this compound signaling cascade highlighting the enhanced passive diffusion driven by the 21-deoxy structure and dual genomic regulation.[1]

Structural Pharmacology & SAR Analysis[1]

The efficacy of this compound is dictated by three critical structural modifications to the pregnane nucleus. Understanding these is vital for medicinal chemists optimizing corticosteroid potency.

| Structural Feature | Position | Chemical Modification | Pharmacological Impact |

| Fluorination | C-9α | Halogenation (-F) | Electron Withdrawal: Increases the acidity of the 11β-hydroxyl group, strengthening hydrogen bonding with the GR receptor (Asn-564).[1] Prevents metabolic oxidation, significantly extending half-life.[1] |

| Methylation | C-16β | Methyl Group (-CH3) | Specificity: Eliminates mineralocorticoid activity (sodium retention) by sterically hindering binding to the Mineralocorticoid Receptor (MR).[1] The β-orientation (Betamethasone series) typically confers slightly higher potency than α-orientation (Dexamethasone series).[1] |

| Deoxygenation | C-21 | Removal of -OH | Lipophilicity: Increases LogP, enhancing stratum corneum penetration.[1] However, it may reduce water solubility and slightly alter hydrogen bonding networks within the GR ligand-binding pocket compared to C21-OH steroids.[1] |

The "21-Deoxy" Implication

The absence of the C21-hydroxyl is the defining feature of this compound.[1]

-

Pros: Superior skin permeation kinetics; higher stability against oxidative degradation.

-

Cons: The C21-OH usually acts as a hydrogen bond donor to Gln-642 in the GR LBD.[1] Its absence means this compound relies more heavily on hydrophobic interactions and the 9α-F/11β-OH anchor for affinity.[1]

Experimental Validation Protocols

To validate this compound’s mechanism and potency in a drug development context, the following self-validating protocols are recommended. These move beyond basic observation to mechanistic proof.

Protocol A: GR Nuclear Translocation Assay (High-Content Imaging)

Objective: Quantify the kinetics of this compound-induced GR translocation compared to Dexamethasone (positive control).

-

Cell Line: HeLa cells stably transfected with GFP-GR (HeLa-GFP-GR).[1]

-

Reagents: this compound (1 nM – 10 µM), Dexamethasone (Reference), Hoechst 33342 (Nuclear stain).[1]

Workflow:

-

Seeding: Seed HeLa-GFP-GR cells in 384-well optical bottom plates (5,000 cells/well) in charcoal-stripped FBS media (to remove endogenous steroids).

-

Starvation: Incubate for 24 hours to ensure GR is strictly cytosolic.

-

Treatment: Treat with serial dilutions of this compound for 30 minutes (Kinetic Window).

-

Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 mins. Stain nuclei with Hoechst.

-

Imaging: Acquire images using a High-Content Analysis System (e.g., PerkinElmer Operetta).

-

Analysis: Calculate the Nuclear/Cytoplasmic (N/C) Ratio of GFP signal.

Validation Criteria:

-

Basal N/C Ratio: < 0.5 (Cytosolic).

-

Maximal N/C Ratio: > 2.0 (Nuclear).

-

EC50 Calculation: Plot N/C ratio vs. log[Concentration]. This compound should exhibit an EC50 in the nanomolar range (1–10 nM).

Protocol B: Lipophilicity & Skin Permeation (Franz Diffusion Cell)

Objective: Demonstrate the superior permeation of the 21-deoxy structure.

Workflow:

-

Membrane: Strat-M® synthetic membrane (mimics human stratum corneum) or excised human cadaver skin.[1]

-

Donor Phase: Saturated solution of this compound in Propylene Glycol/Ethanol (vehicle).

-

Receptor Phase: PBS (pH 7.4) + 0.5% Brij-98 (to ensure sink conditions for lipophilic drugs).[1]

-

Sampling: Withdraw aliquots at 0, 1, 2, 4, 8, 12, and 24 hours.

-

Quantification: HPLC-UV or LC-MS/MS (Transition: m/z 377 → 357).

Caption: Integrated validation workflow combining genomic activity (Luciferase/Translocation) with physicochemical profiling (Franz Cell).

Comparative Potency Data

The following table summarizes the theoretical and observed potency metrics of this compound relative to standard comparators.

| Compound | Relative Glucocorticoid Potency (Hydrocortisone = 1) | Mineralocorticoid Activity | LogP (Lipophilicity) | C21 Structure |

| Hydrocortisone | 1 | ++ | 1.61 | -OH |

| Betamethasone | 25-30 | 0 | 1.94 | -OH |

| This compound | 15-20 * | 0 | ~2.5 | -H (Deoxy) |

| Clobetasol Propionate | 600+ | 0 | 3.5 | -Cl (C21) / Ester (C17) |

*Note: this compound is generally less potent than Betamethasone in receptor affinity due to the loss of the C21-OH H-bond, but may show higher local concentration in topical applications due to lipophilicity.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71106, this compound. Retrieved from [Link][1]

-

European Pharmacopoeia (Ph. Eur.). Betamethasone Valerate Impurity B (this compound).[2] Reference Standard Data.[2] Retrieved from [Link][1]

- Vandevyver, S., Dejager, L., & Libert, C. (2014).Comprehensive Overview of the Structure-Function Analysis of the Glucocorticoid Receptor. Trends in Endocrinology & Metabolism. (Contextual mechanism reference).

-

ChemIDplus. this compound [USAN:INN]. RN: 1879-77-2.[1][3][4][5] Retrieved from [Link][1]

Sources

Doxibetasol: Physicochemical Profiling and Technical Characterization

Executive Summary & Identity Verification[1]

Doxibetasol (CAS: 1879-77-2), chemically known as 21-deoxybetamethasone , is a synthetic fluorinated corticosteroid.[1][2] While it shares the core pharmacophore of potent glucocorticoids like betamethasone and dexamethasone, it is structurally distinct due to the absence of the C21-hydroxyl group.

In modern drug development, this compound is primarily encountered as a critical process impurity (European Pharmacopoeia Impurity B for Betamethasone Valerate) or a specific intermediate in steroid synthesis. Its physicochemical profile—characterized by higher lipophilicity and distinct solubility compared to its parent compounds—requires precise analytical control to ensure regulatory compliance (ICH Q3A/B).

Critical Data Integrity Alert

Warning: Commercial catalogs occasionally conflate "this compound" with "Clobetasol Propionate" or "Doxium" (Calcium Dobesilate).

This compound (Target of this Guide): C22H29FO4 (MW 376.[1][2]46) – The 21-deoxy analog of betamethasone. [1][2] * Clobetasol Propionate: C25H32ClFO5 (MW 466.97) – A super-potent topical steroid containing chlorine.

Verification Protocol: Always verify the CAS number (1879-77-2 ) and Molecular Weight (376.46 g/mol ) before procurement or formulation.

Chemical Identity & Structural Analysis[1][4][5]

The absence of the primary alcohol at position 21 fundamentally alters the molecule's hydrogen-bonding capacity and lipophilicity profile compared to Betamethasone.

| Attribute | Specification |

| Common Name | This compound |

| Synonyms | Doxybetasol; 21-Deoxybetamethasone; 9-Fluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione |

| CAS Registry Number | 1879-77-2 |

| Molecular Formula | C₂₂H₂₉FO₄ |

| Molecular Weight | 376.46 g/mol |

| Chirality | 8S, 9R, 10S, 11S, 13S, 14S, 16S, 17R |

| Key Structural Feature | C17-Methyl Ketone (Replaces C17-Hydroxyacetyl side chain of Betamethasone) |

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the structural derivation and its impact on pharmacokinetics.

Figure 1: Structural relationship between Betamethasone and this compound, highlighting the functional consequences of the C21-deoxy modification.[1]

Physicochemical Properties[1][6][7][8][9][10]

Understanding these properties is essential for developing robust analytical methods (HPLC) and determining the fate of this compound in formulation matrices.

Physical Profile

| Property | Value / Description | Technical Insight |

| Physical State | White to off-white crystalline powder | Typical of steroid backbones; polymorphism is possible but less documented than parent. |

| Melting Point | 229°C – 233°C | High lattice energy indicates stability; decomposes upon melting. |

| Hygroscopicity | Low | The removal of the C21-OH reduces moisture uptake compared to Betamethasone. |

| Solubility (Water) | Practically Insoluble (< 1 mg/L) | Highly hydrophobic; requires surfactants (e.g., Tween 80) or cosolvents for aqueous formulation. |

| Solubility (Organics) | Soluble in Ethanol, Methanol, DMSO | DMSO is the preferred solvent for stock solution preparation (20 mg/mL). |

Chemical Parameters

| Parameter | Value | Implications for Development |

| LogP (Predicted) | 2.8 – 3.2 | More lipophilic than Betamethasone (LogP ~1.9). Expect longer retention times in Reverse-Phase HPLC. |

| pKa | Neutral | No ionizable groups in the physiological pH range (3-9). pH adjustment will not significantly affect solubility. |

| H-Bond Donors | 2 | C11-OH, C17-OH. |

| H-Bond Acceptors | 4 | C3-Ketone, C20-Ketone, C11-OH, C17-OH, Fluorine. |

Analytical Characterization & Impurity Profiling[3]

As this compound is a known impurity (EP Impurity B) in Betamethasone Valerate API, rigorous detection is required.

HPLC Method Development Strategy

Due to its similarity to Betamethasone, separation requires a high-efficiency stationary phase.

-

Column: C18 (Octadecylsilyl), End-capped. (e.g., 150 x 4.6 mm, 3 µm).

-

Mobile Phase A: Water (buffer not strictly necessary due to neutral pKa, but 0.1% Formic Acid improves peak shape).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: this compound will elute after Betamethasone due to higher lipophilicity (lack of polar -OH).

-

Detection: UV at 240 nm (characteristic enone absorption in Ring A).

Analytical Workflow Logic

Figure 2: Reverse-Phase HPLC separation logic. This compound elutes after the parent alcohol but before lipophilic esters.

Experimental Protocols

Protocol A: Solubility Saturation Study

Purpose: To determine exact solubility for formulation or cleaning validation.

-

Preparation: Weigh 10 mg of this compound (CAS 1879-77-2) into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (Water, PBS pH 7.4, or Ethanol).

-

Equilibration: Vortex for 1 minute, then place in a thermomixer at 25°C / 750 RPM for 24 hours.

-

Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

-

Quantification: Dilute the supernatant 1:100 with Mobile Phase and analyze via HPLC-UV against a standard curve.

-

Self-Validating Step: Check the pellet. If no solid remains, the solution is not saturated; repeat with more solid.

-

Protocol B: Stability Stress Testing (For Impurity Identification)

Purpose: To confirm if this compound is a degradation product or process impurity.

-

Acid Stress: Dissolve Betamethasone in 0.1 N HCl. Heat at 60°C for 4 hours.

-

Base Stress: Dissolve Betamethasone in 0.1 N NaOH. Heat at 60°C for 4 hours.

-

Oxidative Stress: Treat with 3% H₂O₂ at Room Temp for 24 hours.

-

Analysis: Inject samples into the HPLC method described in Section 4.

-

Observation: this compound (21-deoxy) is rarely formed via simple degradation of Betamethasone (which usually oxidizes to carboxylic acids or rearranges). If this compound is present, it is likely a carryover from synthesis (incomplete oxygenation at C21) rather than a degradation product.

-

References

- European Pharmacopoeia (Ph. Eur.). Betamethasone Valerate Monograph: Impurity B. (Defines this compound as the specified impurity).

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 71106: this compound. Retrieved from [Link]

-

Grokipedia . This compound: Chemical Data and Clinical Context. Retrieved from [Link]

Sources

Doxibetasol Glucocorticoid Receptor Binding Affinity: A Technical Guide

This guide provides an in-depth technical analysis of Doxibetasol (also known as 21-deoxybetamethasone), focusing on its interaction with the Glucocorticoid Receptor (GR).[1] It addresses the structural determinants of binding, comparative affinity kinetics, and validated experimental protocols for quantification.

Executive Summary & Compound Identity

This compound (CAS: 1879-77-2), chemically identified as 9α-fluoro-11β,17α-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione , is a synthetic glucocorticoid.[1] It is the 21-deoxy analogue of the potent corticosteroid Betamethasone .[1]

In drug development and quality control, this compound is frequently encountered as a pharmacologically active impurity (e.g., Betamethasone Valerate Impurity B) or a metabolite. Its significance lies in its Structure-Activity Relationship (SAR): the absence of the C21-hydroxyl group fundamentally alters its binding thermodynamics with the Glucocorticoid Receptor (GR), offering critical insights into the necessity of the C21-OH hydrogen bond for high-affinity ligand sequestration.[1]

| Feature | Specification |

| Common Name | This compound (Doxybetasol) |

| Chemical Name | 21-Deoxybetamethasone |

| CAS Number | 1879-77-2 |

| Molecular Formula | C₂₂H₂₉FO₄ |

| Molecular Weight | 376.47 g/mol |

| Key Structural Modification | C21-Methyl (Lack of C21-Hydroxyl) |

Molecular Mechanism of GR Interaction

The binding of this compound to the Glucocorticoid Receptor Ligand Binding Domain (LBD) is a specific, enthalpy-driven process. Understanding this interaction requires dissecting the atomic-level contacts lost due to the 21-deoxy modification.[1]

The Canonical Binding Pocket

In the wild-type human GR, high-affinity agonists like Dexamethasone and Betamethasone rely on a network of hydrogen bonds to stabilize the receptor's active conformation (Helix 12 closure).[1]

-

C3-Ketone: Forms a hydrogen bond with Arg611 and Gln570 .[1]

-

C11β-Hydroxyl: Forms a critical hydrogen bond with Asn564 .[1]

-

C21-Hydroxyl (The Critical Absence): In Betamethasone, the C21-OH acts as a hydrogen bond donor to Thr739 and acceptor from Gln642 .[1]

The this compound Binding Deficit

This compound lacks the C21-hydroxyl group, presenting a methyl group at this position. This results in:

-

Loss of H-Bonding: The stabilizing interactions with Thr739 and Gln642 are abolished.[1]

-

Hydrophobic Shift: The C21-methyl group increases the lipophilicity of the "D-ring" tail but fails to anchor the ligand as firmly within the hydrophilic sub-pocket of the LBD.[1]

-

Affinity Reduction: Consequently, this compound exhibits a reduced Relative Binding Affinity (RBA) compared to its parent compound, Betamethasone. While it retains specificity for the GR (due to the intact A-ring and C11β-OH), the residence time (off-rate) is likely faster, characterizing it as a lower-affinity agonist.[1]

GR Signaling Pathway Visualization

The following diagram illustrates the canonical pathway activated by this compound binding, highlighting the transition from cytosolic complex to nuclear transcription factor.

Figure 1: Glucocorticoid Receptor Activation Pathway.[1][2][3][4][5][6] this compound binds cytosolic GR, triggering chaperone dissociation and nuclear translocation.

Binding Affinity Data & SAR Analysis

Quantitative analysis of binding affinity is expressed as the dissociation constant (

Comparative Affinity Table

The following data synthesizes established SAR principles for 21-deoxy steroids relative to their 21-hydroxy counterparts.

| Compound | Structure | RBA (approx.)* | Mechanism Note | |

| Dexamethasone | 16α-methyl, 21-OH | 100% | ~1-2 nM | Reference Standard.[1] |

| Betamethasone | 16β-methyl, 21-OH | ~100-115% | ~1-2 nM | Stereoisomer of Dex; high affinity.[1] |

| This compound | 16β-methyl, 21-H | ~10-25% | ~10-20 nM | Loss of C21-OH H-bonds reduces affinity. |

| Clobetasol | 16β-methyl, 21-Cl | ~150-200% | < 1 nM | Cl mimics OH size/dipole but increases lipophilicity.[1] |

*Note: RBA values are estimates based on the structural class of 21-deoxysteroids.[1] The removal of the 21-OH group invariably reduces affinity unless compensated by a halogen (e.g., Cl in Clobetasol).[6]

Clinical & Experimental Implications[1]

-

Reduced Potency: Due to the lower affinity, this compound requires higher concentrations to achieve the same transcriptional saturation as Betamethasone.

-

Fast Feedback Evasion: Research indicates that the "fast feedback" inhibition of ACTH secretion is strictly dependent on the C21-hydroxyl group.[1] this compound, lacking this, may exhibit distinct neuroendocrine dynamics, failing to trigger rapid non-genomic feedback loops.

Experimental Protocols: Measuring Affinity

To empirically determine the

Protocol A: Competitive Radioligand Binding Assay

This assay measures the ability of non-labeled this compound to displace [³H]-Dexamethasone from the GR.[1]

Reagents:

-

Receptor Source: Recombinant Human GR Ligand Binding Domain (LBD) or cytosolic fraction from IM-9 cells.

-

Radioligand: [³H]-Dexamethasone (Specific Activity ~40-80 Ci/mmol).[1]

-

Competitor: this compound (dissolved in DMSO).[1]

-

Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% Glycerol, 1 mM DTT, 20 mM Na₂MoO₄ (to stabilize GR-Hsp90), pH 7.4.

Workflow:

-

Preparation: Dilute GR source to optimal concentration (determined by

plot). -

Incubation: Mix GR lysate (100 µL) with [³H]-Dexamethasone (fixed concentration, e.g., 5 nM) and increasing concentrations of this compound (

M to -

Equilibrium: Incubate at 4°C for 16–18 hours (equilibrium is slow at low temps but prevents degradation).

-

Separation: Add Dextran-Coated Charcoal (DCC) to absorb unbound ligand.[1] Centrifuge at 2000 x g for 10 min at 4°C.

-

Quantification: Aliquot supernatant into scintillation fluid and count CPM (Counts Per Minute).

-

Analysis: Plot % Bound vs. Log[this compound]. Calculate

and convert to

Protocol B: Fluorescence Polarization (FP) Assay

A non-radioactive, homogeneous assay measuring the rotational mobility of a fluorescent tracer.

Workflow Diagram (DOT):

Figure 2: Fluorescence Polarization Workflow. This compound competes with the fluorescent tracer, reducing polarization (mP) values.

Step-by-Step:

-

Tracer: Use a commercially available GR-binding fluorophore (e.g., Fluormone™ GS Red).[1]

-

Competition: In a black 384-well plate, add 5 µL of 4x GR-LBD, 5 µL of 4x Fluormone Tracer, and 10 µL of serial diluted this compound.

-

Physics: When Tracer is bound to GR, it tumbles slowly (High Polarization/mP).[1] When this compound displaces it, Tracer tumbles fast (Low Polarization/mP).

-

Read: Measure on a multimode plate reader (Ex ~530 nm, Em ~590 nm).

-

Validation: this compound should produce a sigmoidal dose-response curve shifting the mP from high to low.

References

-

PubChem. (n.d.).[1][7] this compound (Compound).[1][3][8][9] National Library of Medicine.[1] Retrieved from [Link][1]

-

Elks, J. (2014).[1] The Dictionary of Drugs: Chemical Data: Chemical Data, Structures and Bibliographies. Springer.[1] (Confirming chemical identity of this compound/21-deoxydexamethasone).

-

Keller-Wood, M., et al. (1991).[1] Structure-activity relationship of various corticosteroids on the feedback control of corticotrophin secretion. British Journal of Pharmacology.[1] Retrieved from [Link]

-

Google Patents. (2016).[1] Enhanced atra-related compounds for the treatment of proliferative diseases. (Listing this compound as a GR modulator). Retrieved from

-

Bledsoe, R. K., et al. (2002). Crystal structure of the glucocorticoid receptor ligand binding domain reveals a novel mode of receptor dimerization and coactivator recognition. Cell. (Structural basis for C21-OH binding).[1][6]

Sources

- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. mdpi.com [mdpi.com]

- 4. Glucocorticoids: do we know how they work? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. repository.unar.ac.id [repository.unar.ac.id]

In Silico Modeling of Doxibetasol: Structural Dynamics and Receptor Docking Protocols

Executive Summary

This technical guide details the computational framework for modeling the interaction between Doxibetasol (CAS: 1879-77-2), a synthetic 21-deoxy-glucocorticoid, and the human Glucocorticoid Receptor (GR). Unlike standard corticosteroids like Dexamethasone, this compound lacks the C21-hydroxyl group, a structural variance that alters its hydrogen-bonding network within the ligand-binding domain (LBD). This guide provides a self-validating workflow for researchers to predict binding affinity, stability, and downstream signaling potential using molecular docking and dynamics simulations.

Introduction: Pharmacological & Structural Rationale[1]

The Ligand: this compound

This compound (9α-Fluoro-11β,17α-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione) is a potent anti-inflammatory agent.[1] Structurally, it is the 21-deoxy analog of Betamethasone/Dexamethasone .

-

Key Structural Feature: The absence of the C21-hydroxyl group.

-

Implication for Docking: In typical corticosteroid-GR complexes, the C21-OH forms a critical hydrogen bond with Asn564 or Gln642 in the LBD. Modeling this compound requires precise evaluation of how the receptor compensates for this lost interaction, likely through enhanced hydrophobic packing involving the 16-methyl group.

The Target: Glucocorticoid Receptor (NR3C1)

The primary target is the nuclear receptor NR3C1.[2] Upon ligand binding, the GR undergoes a conformational change, dissociates from heat shock proteins (Hsp90), and translocates to the nucleus to modulate gene transcription.[2]

Figure 1: Canonical Genomic Signaling Pathway of this compound-activated GR.

Computational Workflow & Methodology

To ensure scientific integrity, this protocol utilizes a Redocking Validation strategy. We do not simply dock this compound; we first reproduce the experimental pose of a known co-crystallized ligand (e.g., Dexamethasone) to validate the algorithm's parameters.

Figure 2: Step-by-step computational workflow ensuring protocol validity via RMSD benchmarking.

Step 1: Data Retrieval & Preparation

-

Protein Source: RCSB Protein Data Bank.

-

PDB ID: 1M2Z (Crystal structure of GR Ligand Binding Domain with Dexamethasone).

-

Resolution: 2.50 Å (High quality for docking).

-

-

Ligand Source: PubChem or constructed via ChemDraw.

-

This compound SMILES: C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C)O)C)O)F)C

-

-

Software: UCSF Chimera (visualization), AutoDockTools (preparation).

Step 2: System Preparation Protocols

A. Receptor Preparation (The "Rigid" Component):

-

Strip Water: Remove all water molecules (unless bridging waters are identified in the active site, specifically near Arg611).

-

Remove Co-factors: Extract the co-crystallized Dexamethasone (save as reference_ligand.pdb for validation).

-

Add Hydrogens: Add polar hydrogens only (AutoDock requirement).

-

Charge Assignment: Apply Gasteiger charges. Merge non-polar hydrogens.

B. Ligand Preparation (The "Flexible" Component):

-

3D Generation: Convert 2D SMILES to 3D structure.

-

Energy Minimization: Apply MMFF94 force field to relax the this compound structure (critical for correct ring conformations).

-

Torsion Tree: Define rotatable bonds. The C17-side chain is the primary flexible region.

Step 3: Grid Box Generation

The grid box must encompass the active site residues: Gln570, Arg611, Phe623, Met639, Cys736 .

-

Center Coordinates (Approximate for 1M2Z): X=18.5, Y=-1.5, Z=22.0.

-

Dimensions: 22 x 22 x 22 Å (0.375 Å spacing).

-

Note: Ensure the box is large enough to accommodate the 17-substitution but small enough to minimize search space entropy.

Docking Execution & Analysis

Protocol: AutoDock Vina / Glide XP

For high-throughput screening, AutoDock Vina is sufficient. For lead optimization, Schrödinger Glide XP is preferred due to better handling of hydrophobic enclosure terms.

Parameters (Vina):

-

Exhaustiveness: 32 (Higher than default 8 to ensure global minimum is found).

-

Num Modes: 10.

-

Energy Range: 4 kcal/mol.

Validation: The RMSD Check

Before analyzing this compound, redock the extracted Dexamethasone.

-

Success Metric: The Root Mean Square Deviation (RMSD) between the docked Dexamethasone and the crystal Dexamethasone must be ≤ 2.0 Å .

-

Why? This proves your force field and grid box settings can accurately reproduce nature.

This compound Interaction Analysis

Once validated, dock this compound. Analyze the top-ranked pose (lowest Binding Affinity,

Expected Interactions (Checklist):

| Residue | Interaction Type | Dexamethasone (Control) | This compound (Test) |

|---|---|---|---|

| Arg611 | H-Bond | Yes (C3-Ketone) | Yes (C3-Ketone) |

| Gln570 | H-Bond | Yes (C3-Ketone) | Yes (C3-Ketone) |

| Asn564 | H-Bond | Yes (C21-OH) | No (Missing C21-OH) |

| Gln642 | H-Bond | Yes (C21-OH) | Altered/Loss |

| Met639 | Hydrophobic | Yes | Enhanced (16-Methyl) |

| Phe623 | Pi-Stacking | Weak | Weak |

Analysis: The loss of the Asn564 H-bond suggests this compound might have a slightly lower enthalpic contribution to binding compared to Dexamethasone, unless the hydrophobic packing of the 16-methyl group provides sufficient entropic compensation.

Molecular Dynamics (MD) Stability (Post-Docking)

Static docking provides a "snapshot." MD simulation (using GROMACS or AMBER) confirms if the complex holds together over time.

Protocol:

-

Force Field: CHARMM36m (protein) + CGenFF (ligand).

-

Solvation: TIP3P water box (10 Å buffer).

-

Neutralization: Add Na+/Cl- ions to 0.15 M.

-

Equilibration: NVT (100ps) followed by NPT (100ps) to stabilize temperature (300K) and pressure (1 bar).

-

Production Run: 50-100 ns.

Key Metrics to Plot:

-

RMSD (Root Mean Square Deviation): Should plateau (equilibrate) within 10-20 ns. If RMSD > 3 Å, the ligand is unstable/undocking.

-

RMSF (Root Mean Square Fluctuation): Assess flexibility of loop regions vs. the rigid binding pocket.

-

H-Bond Lifetime: Percentage of simulation time the Arg611 interaction persists.

References

-

RCSB Protein Data Bank. (2002). Crystal Structure of the Glucocorticoid Receptor Ligand Binding Domain Complexed with Dexamethasone (1M2Z).Link

-

PubChem. (2024). This compound (Compound Summary). National Library of Medicine. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

-

Kumari, R., et al. (2022). Systematic In Silico Studies of Corticosteroids and Its Binding Affinities with Glucocorticoid Receptor.[3] Polycyclic Aromatic Compounds.[3] Link

-

GROMACS Development Team. (2024). GROMACS User Guide for Molecular Dynamics.Link

Sources

A Technical Guide to the Early-Stage Evaluation of Doxibetasol: From Mechanism to Preclinical Proof-of-Concept

Abstract

Doxibetasol, a high-potency synthetic corticosteroid, represents a class of molecules pivotal in dermatological therapy. This technical guide provides an in-depth examination of the foundational preclinical research and development pathway for a potent topical glucocorticoid like this compound. We dissect the core mechanism of action, outline key in vitro and in vivo assays essential for early-stage evaluation, and present a logical framework for establishing therapeutic potential. This document is intended for researchers, drug development professionals, and scientists engaged in the discovery and preclinical validation of anti-inflammatory compounds. It emphasizes the causality behind experimental choices and provides standardized, reproducible protocols to ensure scientific integrity.

Introduction: The Rationale for Potent Topical Corticosteroids

Inflammatory skin diseases such as psoriasis and atopic dermatitis are characterized by complex immunological dysregulation, leading to chronic inflammation, epidermal hyperplasia, and significant patient morbidity.[1] The therapeutic cornerstone for these conditions remains the topical application of corticosteroids.[2] this compound belongs to this class of drugs, designed to exert powerful local anti-inflammatory, immunosuppressive, and anti-proliferative effects with minimal systemic absorption.[3] The primary goal in the early research phase of a molecule like this compound is to rigorously characterize its activity, establish a dose-response relationship, and build a data-driven case for its efficacy and safety profile before advancing to clinical trials.

Core Mechanism of Action: Glucocorticoid Receptor Modulation

The biological effects of this compound are mediated through its interaction with the cytosolic glucocorticoid receptor (GR).[2][4] As a lipophilic steroid, it passively diffuses across the cell membrane of keratinocytes, fibroblasts, and resident immune cells in the skin.

Genomic Pathway (Transrepression & Transactivation):

-

Binding and Translocation: Upon binding this compound, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates into the nucleus.[5][6]

-

Inhibition of Pro-inflammatory Factors: In the nucleus, the this compound-GR complex physically interacts with and inhibits key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][7][8] This process, known as transrepression, is central to the anti-inflammatory effect, as NF-κB drives the expression of numerous cytokines, chemokines, and adhesion molecules that perpetuate the inflammatory cycle.[5][9][10]

-

Upregulation of Anti-inflammatory Genes: The complex also binds to specific DNA sequences called Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2][3] This leads to the increased transcription (transactivation) of anti-inflammatory proteins like lipocortin-1 (annexin A1), which inhibits phospholipase A2, thereby blocking the production of inflammatory prostaglandins and leukotrienes from arachidonic acid.[3][5][11]

Anti-proliferative Effects: In hyperproliferative conditions like psoriasis, corticosteroids like this compound inhibit DNA synthesis and cell division in keratinocytes, helping to normalize epidermal turnover and reduce scaling and plaque thickness.[3][12]

Early Research Applications & Key Preclinical Assays

The early-stage evaluation of this compound is a tiered approach, moving from rapid in vitro screening to more complex in vivo models that better reflect human disease pathophysiology.

In Vitro Characterization: Potency and Cellular Mechanism

The primary goal of in vitro assays is to quantify the intrinsic potency of this compound and confirm its mechanism of action at the cellular level.

A. Vasoconstrictor Assay (VCA): A Surrogate for Potency

The VCA is a foundational pharmacodynamic test for topical corticosteroids, serving as a rapid and reliable surrogate for anti-inflammatory potency.[13][14] The degree of skin blanching (vasoconstriction) caused by the drug correlates well with its clinical efficacy.[15]

-

Rationale: This assay provides a direct, quantifiable measure of the drug's ability to penetrate the stratum corneum and exert a physiological effect in the dermal microvasculature. It is essential for ranking the potency of a new molecule like this compound against established corticosteroids.

-

Data Presentation: Results are typically presented as an Emax (maximum blanching effect) or by comparing the dose required to achieve 50% of the maximum effect (ED50).

B. NF-κB Inhibition Assay in Human Keratinocytes

This assay directly measures the ability of this compound to inhibit the central inflammatory signaling pathway.

-

Rationale: Since NF-κB inhibition is a core tenet of corticosteroid action, quantifying this effect is a critical mechanistic validation step.[8][16] Human keratinocytes (e.g., HaCaT cell line) are a clinically relevant cell type as they actively participate in the inflammatory process in diseases like psoriasis.

-

Experimental Workflow:

Figure 2: Workflow for a reporter-based NF-kB inhibition assay. -

Detailed Protocol: NF-κB Luciferase Reporter Assay

-

Cell Culture: Culture HaCaT cells stably transfected with an NF-κB-driven luciferase reporter construct in DMEM with 10% FBS until 80% confluent.

-

Seeding: Seed 20,000 cells per well into a 96-well white, clear-bottom plate and allow to adhere overnight.

-

Pre-treatment: Replace media with serum-free media containing serial dilutions of this compound (e.g., 0.1 nM to 1 µM), a positive control (Dexamethasone), and a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

-

Stimulation: Add TNF-α to each well to a final concentration of 10 ng/mL to all wells except for the unstimulated negative control.

-

Incubation: Incubate the plate for 6 hours at 37°C, 5% CO2.

-

Lysis & Readout: Remove media, lyse the cells, and measure luciferase activity using a commercial kit and a plate luminometer according to the manufacturer's instructions.

-

Analysis: Normalize the luminescence signal to the vehicle-treated, TNF-α stimulated control. Plot the dose-response curve and calculate the IC50 value (the concentration of this compound that inhibits 50% of NF-κB activity).

-

-

Data Presentation:

Compound IC50 (nM) for NF-κB Inhibition This compound 1.5 Dexamethasone (Positive Control) 5.2 Vehicle Control > 10,000 Table 1: Example quantitative data from an in vitro NF-κB inhibition assay.

In Vivo Evaluation: Efficacy in Disease Models

Animal models are indispensable for evaluating the therapeutic efficacy of a topical agent in a complex biological system that mimics aspects of human inflammatory skin disease.[17][18]

A. Imiquimod (IMQ)-Induced Psoriasis-like Model in Mice

This is the most widely used and validated model for preclinical testing of anti-psoriatic compounds.[1][19]

-

Rationale: Topical application of IMQ cream induces a robust inflammatory response in mouse skin that shares many key features with human psoriasis, including epidermal hyperplasia (acanthosis), scaling, erythema, and a characteristic infiltration of immune cells driven by the IL-23/IL-17 axis.[18][19] This allows for the assessment of this compound's ability to suppress these disease-relevant pathological changes.

-

Detailed Protocol: IMQ-Induced Dermatitis Model

-

Acclimation & Preparation: Acclimate BALB/c mice for one week. On Day 0, shave a 2x2 cm area on the dorsal skin.

-

Disease Induction: Apply 62.5 mg of 5% IMQ cream daily to the shaved dorsal skin for 5-7 consecutive days.

-

Treatment Application: Beginning on Day 2, topically apply 100 µL of the this compound formulation (e.g., 0.05% in a cream base), a vehicle control, or a positive control (e.g., 0.05% Clobetasol Propionate) to the inflamed area, 4 hours after the IMQ application.

-

Daily Scoring: Each day, score the severity of erythema (redness), scaling, and skin thickness (induration) on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores constitutes the cumulative Psoriasis Area and Severity Index (PASI) score.

-

Endpoint Analysis: On the final day, euthanize the animals.

-

Measure ear thickness with a caliper as a quantitative measure of inflammation.

-

Excise the treated dorsal skin for histopathological analysis (H&E staining to measure epidermal thickness) and quantitative PCR (qPCR) to measure the expression of pro-inflammatory cytokine genes (e.g., IL-17, IL-23, TNF-α).

-

-

-

Data Presentation:

Treatment Group Mean PASI Score (Day 7) Mean Epidermal Thickness (µm) Naive (Untreated) 0.2 ± 0.1 15 ± 2 IMQ + Vehicle 9.5 ± 0.8 110 ± 12 IMQ + this compound (0.05%) 2.1 ± 0.4 35 ± 5 IMQ + Clobetasol (0.05%) 2.5 ± 0.5 40 ± 6 Table 2: Example quantitative data from an in vivo psoriasis model.

Conclusion and Forward Look

The preclinical data package for this compound, built upon the foundational assays described herein, provides a robust, evidence-based rationale for its progression into clinical development. The potent vasoconstrictor activity serves as an early biomarker for efficacy. This is mechanistically substantiated by its dose-dependent inhibition of the pivotal NF-κB signaling pathway in a relevant cutaneous cell type. Crucially, this in vitro activity translates into significant in vivo efficacy in a validated animal model of psoriasis, where this compound demonstrates the ability to suppress the cardinal signs of inflammatory skin disease. This logical, multi-tiered approach ensures that only candidates with a high probability of success, underpinned by sound scientific principles, are advanced, ultimately accelerating the delivery of novel therapies to patients.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Halobetasol Propionate? Retrieved from Synapse-ai.com. [Link]

-

Mehta, A. B., Nadkarni, N. J., Patil, S. P., Godse, K. V., Gautam, M., & Agarwal, S. (2016). Topical corticosteroids in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 82(4), 371-378. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Clobetasol Propionate? Retrieved from Synapse-ai.com. [Link]

-

Greentech Bioscience. (n.d.). Animal Models of Psoriasis. Retrieved from greentech-bio.com. [Link]

-

Sevilla, L. M., & Pérez, P. (2016). Glucocorticoid Receptor Signaling in Skin Barrier Function. In Glucocorticoid Receptor Signaling. IntechOpen. [Link]

-

Oakley, R. H., & Cidlowski, J. A. (2013). The biology of the glucocorticoid receptor: new signaling mechanisms in health and disease. Journal of Allergy and Clinical Immunology, 132(5), 1033-1044. [Link]

-

U.S. Food and Drug Administration. (2023, October). Topical Dermatologic Corticosteroids: In Vivo Bioequivalence. Retrieved from fda.gov. [Link]

-

Ahluwalia, A. (2013). Topical glucocorticoids and the skin—mechanisms of action: an update. Mediators of Inflammation, 2013, 354206. [Link]

-

Therapeutic Goods Administration. (n.d.). CLINICAL INVESTIGATION OF CORTICOSTEROIDS INTENDED FOR USE ON THE SKIN. Retrieved from tga.gov.au. [Link]

-

National Center for Biotechnology Information. (n.d.). Clobetasol Propionate. PubChem Compound Summary for CID 32798. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

Auphan, N., DiDonato, J. A., Rosette, C., Helmberg, A., & Karin, M. (1995). Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis. Science, 270(5234), 286-290. [Link]

-

van der Fits, L., Mourits, S., Voerman, J. S., Kant, M., Boon, L., Laman, J. D., ... & Prens, E. P. (2009). Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis. The Journal of Immunology, 182(9), 5836-5845. [Link]

-

Shah, V. P., Flynn, G. L., Yacobi, A., Maibach, H. I., Bon, C., & Zatz, J. L. (1992). Bioequivalence of topical dermatological dosage forms—methods of evaluation. Journal of the American Academy of Dermatology, 26(3 Pt 1), 358-361. [Link]

-

ResearchGate. (n.d.). Schematic Diagram of the Effects of Glucocorticoids on NF-kB. Retrieved from researchgate.net. [Link]

-

Schoepe, S., Schäcke, H., May, E., & Asadullah, K. (2006). Glucocorticoid therapy-induced skin atrophy. Experimental dermatology, 15(6), 406-419. [Link]

-

Barnes, P. J. (2006). How corticosteroids control inflammation: Quintiles Prize Lecture 2005. British journal of pharmacology, 148(3), 245-254. [Link]

-

Baschant, U., & Tuckermann, J. (2010). The role of the glucocorticoid receptor in inflammation and immunity. Journal of steroid biochemistry and molecular biology, 120(2-3), 69-75. [Link]

-

Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids--new mechanisms for new drugs. The New England journal of medicine, 353(16), 1711-1723. [Link]

-

ResearchGate. (2023). The Experimental Animal Models in Psoriasis Research: A Comprehensive Review. Retrieved from researchgate.net. [Link]

-

Vandewalle, J., Luypaert, A., De Bosscher, K., & Libert, C. (2018). Therapeutic Mechanisms of Glucocorticoids. Trends in endocrinology and metabolism: TEM, 29(1), 42-54. [Link]

-

National Center for Biotechnology Information. (2020, November 21). Glucocorticoid Receptor. Endotext. Retrieved from ncbi.nlm.nih.gov. [Link]

-

Cornell, R. C. (1986). The vasoconstrictor assay: a new look. Dermatology (Basel, Switzerland), 172(2), 113-114. [Link]

-

Ray, A., & Prefontaine, K. E. (1994). Physical association and functional antagonism between the p65 subunit of transcription factor NF-kappa B and the glucocorticoid receptor. Proceedings of the National Academy of Sciences of the United States of America, 91(2), 752-756. [Link]

-

Wissink, S., van Heerde, E. C., van der Burg, B., & van der Saag, P. T. (1998). A dual mechanism mediates repression of NF-kappaB activity by glucocorticoids. Molecular endocrinology (Baltimore, Md.), 12(3), 355-363. [Link]

-

YouTube. (2022, April 1). Glucocorticoids: Mechanisms and Side Effects. Professor Dave Explains. [Link]

-

Hawkes, J. E., Gudjonsson, J. E., & Ward, N. L. (2017). The genetics of psoriasis and psoriatic arthritis. The Journal of allergy and clinical immunology, 140(4), 935-941. [Link]

-

Brogden, R. N., & Heel, R. C. (1987). Clobetasol propionate. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in dermatology. Drugs, 34(5), 576-593. [Link]

-

Flower, R. J. (1988). Lipocortin and the mechanism of action of the glucocorticoids. British journal of pharmacology, 94(4), 987-1015. [Link]

-

Gilliet, M., Conrad, C., & Geiges, M. (2008). Psoriasis: a prototype of T cell-driven skin inflammation. Current problems in dermatology, 35, 1-17. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]

- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Halobetasol Propionate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Clobetasol Propionate | C25H32ClFO5 | CID 32798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. biopharmaservices.com [biopharmaservices.com]

- 14. A Novel Approach to Assess the Potency of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 16. journals.biologists.com [journals.biologists.com]

- 17. Mouse Models of Psoriasis – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Animal Models of Psoriasis – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

Technical Guide: In Vitro Evaluation of Doxibetasol for SARS-CoV-2

This guide outlines a rigorous technical framework for evaluating Doxibetasol (21-Deoxydexamethasone) in the context of SARS-CoV-2 in vitro studies.

Given that this compound is a structural analog of Dexamethasone (standard of care for immunomodulation) and Clobetasol (identified in high-throughput screens as a SARS-CoV-2 Mpro inhibitor), this guide focuses on a dual-track evaluation: direct antiviral activity (Mpro targeting) and host-directed immunomodulation .

Part 1: Executive Summary & Scientific Premise

Compound Profile:

-

Mechanism Hypothesis: this compound lacks the C21-hydroxyl group present in Dexamethasone. This structural variance increases lipophilicity, potentially altering cellular uptake and binding affinity to the SARS-CoV-2 Main Protease (Mpro/3CLpro), a known target of the structurally related Clobetasol Propionate.[3]

Strategic Rationale: While Dexamethasone is utilized for dampening the "cytokine storm" in later-stage COVID-19, it lacks direct antiviral efficacy. Conversely, Clobetasol has shown micromolar inhibition of SARS-CoV-2 replication in vitro. This guide provides the protocol to determine if this compound occupies a "Goldilocks" zone—retaining the potent anti-inflammatory properties of the glucocorticoid backbone while exhibiting the direct antiviral Mpro binding seen in Clobetasol.

Part 2: Experimental Design & Controls

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the study must be controlled against known standards.[3]

Control Architecture

| Control Type | Compound | Concentration | Purpose |

| Positive (Antiviral) | Remdesivir (GS-5734) | 0.5 - 10 µM | Validates viral replication inhibition. |

| Positive (Mpro) | Nirmatrelvir (PF-07321332) | 0.1 - 5 µM | Validates biochemical protease inhibition. |

| Positive (Anti-inflam) | Dexamethasone | 10 - 100 nM | Validates glucocorticoid receptor (GR) activity. |

| Negative | DMSO (Vehicle) | < 0.1% v/v | Baseline for cell viability and viral growth. |

| Structural Analog | Clobetasol Propionate | 0.1 - 30 µM | Benchmarks this compound's potency against a known steroid-Mpro inhibitor. |

Cell Model Selection

-

Vero E6 (TMPRSS2+): High susceptibility to SARS-CoV-2; ideal for primary antiviral screening (CPE/Plaque assays).

-

Calu-3 (Human Lung Adenocarcinoma): Physiologically relevant; expresses ACE2 and TMPRSS2 naturally. Essential for confirming results from Vero E6 to exclude artifacts.

Part 3: Mechanism of Action & Visualization

The following diagram illustrates the hypothesized dual pathway of this compound: Path A (Host-Directed) and Path B (Virus-Directed).

Caption: Hypothesized dual-action mechanism: GR-mediated cytokine suppression (solid lines) and direct Mpro inhibition (dashed/red lines) based on Clobetasol homology.[1]

Part 4: Experimental Protocols

Protocol A: High-Content Antiviral Screening (Cytotoxicity & Efficacy)

Objective: Determine the EC50 (Effective Concentration) and CC50 (Cytotoxic Concentration) of this compound.

-

Seeding: Seed Vero E6 cells at

cells/well in 96-well plates. Incubate 24h at 37°C, 5% CO2. -

Compound Preparation: Prepare serial dilutions of this compound (0.01 µM to 100 µM) in DMEM + 2% FBS. Maintain DMSO < 0.1%.

-

Infection:

-

Viral Group: Infect cells with SARS-CoV-2 (MOI 0.01) for 1h. Remove inoculum.

-

Mock Group: Add media without virus.

-

-

Treatment: Add this compound dilutions immediately post-infection.

-

Incubation: 48–72 hours (until CPE is visible in vehicle controls).

-

Readout:

-

Viability (CC50): Add CellTiter-Glo (ATP assay) to Mock wells.

-

Antiviral (EC50): Extract RNA from supernatant; quantify Viral RNA copies via RT-qPCR (targeting N-gene).

-

Alternative: Immunofluorescence imaging of Nucleocapsid (N) protein.

-

Self-Validating Check: The Selectivity Index (SI = CC50/EC50) must be >10 to consider the compound a specific antiviral rather than a general toxin.

Protocol B: Biochemical Mpro (3CLpro) Inhibition Assay

Objective: Confirm if antiviral activity is driven by direct protease inhibition (like Clobetasol) or host factors.

-

Reagents: Recombinant SARS-CoV-2 Mpro (100 nM final) and FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

-

Reaction Buffer: 20 mM Tris (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

Workflow:

-

Incubate Mpro with this compound (0.1 – 50 µM) for 30 mins at RT.

-

Add FRET substrate (20 µM).

-

Measure fluorescence (Ex: 360nm, Em: 460nm) kinetically for 60 mins.

-

-

Calculation: Plot Initial Velocity (

) vs. Log[Concentration] to determine IC50.

Part 5: Data Analysis & Decision Matrix

Use the following decision tree to interpret the results of the dual-track study.

Caption: Strategic decision matrix based on in vitro phenotypic and biochemical assay results.

Part 6: References

-

Elks, J. (2014).[1][3] The Dictionary of Drugs: Chemical Data, Structures and Bibliographies. Springer.[1] (Defines this compound structure/CAS 1879-77-2).[1][2]

-

Jeon, S., et al. (2020).[3] Identification of Antiviral Drug Candidates against SARS-CoV-2 from FDA-Approved Drugs. Antimicrobial Agents and Chemotherapy. (Establishes Clobetasol as Mpro inhibitor).

-

RECOVERY Collaborative Group. (2021). Dexamethasone in Hospitalized Patients with Covid-19. New England Journal of Medicine. (Establishes Dexamethasone baseline).

-

Jin, Z., et al. (2020).[3] Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors. Nature. (Protocol for Mpro FRET assay).

-

Matsuyama, S., et al. (2020).[3][4] Enhanced isolation of SARS-CoV-2 by TMPRSS2-expressing cells. PNAS. (Validation of Vero E6/TMPRSS2 model).

Sources

Doxibetasol Propionate: A Comprehensive Technical Guide on its Therapeutic Potential as a High-Potency Topical Corticosteroid

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a thorough exploration of Doxibetasol propionate's potential as a therapeutic agent. While specific public-domain data on this compound propionate is limited, this document synthesizes the established principles of high-potency topical corticosteroids, using the well-researched compound Clobetasol propionate as a primary surrogate for comparative analysis. This approach allows for a robust and scientifically grounded exploration of this compound's likely pharmacological profile and therapeutic applications.

Introduction: The Landscape of High-Potency Topical Corticosteroids

Topical corticosteroids are a cornerstone in dermatology for managing a wide array of inflammatory skin conditions. Their efficacy is categorized by a potency classification system, ranging from Class I (super-potent) to Class VII (least potent). This compound propionate is recognized as a high-purity, potent anti-inflammatory corticosteroid intended for dermal application.[1] Such high-potency agents are critical for treating moderate to severe corticosteroid-responsive dermatoses, including psoriasis and atopic dermatitis.[2] The therapeutic efficacy of these agents is intricately linked to their molecular structure, vehicle formulation, and inherent potency.

Core Mechanism of Action: Glucocorticoid Receptor Modulation

The therapeutic effects of this compound propionate, like all corticosteroids, are mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily residing in the cytoplasm of target cells. The binding of this compound to the GR initiates a cascade of molecular events that ultimately alters gene expression, leading to profound anti-inflammatory, immunosuppressive, and anti-proliferative effects.

The Signaling Cascade:

-

Ligand Binding and Receptor Activation: this compound, a lipophilic molecule, passively diffuses across the cell membrane and binds to the ligand-binding domain of the GR. This binding induces a conformational change in the receptor, causing its dissociation from a complex of heat shock proteins (HSPs).

-

Nuclear Translocation and Dimerization: The activated GR-Doxibetasol complex then translocates into the nucleus. Inside the nucleus, it typically forms a homodimer with another activated GR complex.

-

Gene Regulation: This GR dimer can modulate gene expression through two primary mechanisms:

-

Transactivation: The dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The activated GR can also interfere with the function of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. This "tethering" mechanism downregulates the production of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.

-

The following diagram illustrates the glucocorticoid receptor signaling pathway.

Caption: Experimental workflow for in vivo evaluation of this compound propionate.

Therapeutic Potential and Comparative Efficacy

Based on its classification as a potent corticosteroid, this compound propionate is expected to be highly effective in treating inflammatory dermatoses that are responsive to topical steroids.

Primary Therapeutic Targets:

-

Psoriasis: Particularly for localized, chronic plaque psoriasis, where its anti-proliferative and anti-inflammatory actions can reduce scaling, erythema, and plaque thickness.

-

Atopic Dermatitis (Eczema): For the management of acute flare-ups in moderate to severe cases, to control inflammation and pruritus.

-

Other Corticosteroid-Responsive Dermatoses: Including severe contact dermatitis, lichen planus, and discoid lupus erythematosus.

Comparative Efficacy:

While direct comparative clinical trial data for this compound propionate is not readily available, its efficacy is anticipated to be in the same range as other super-potent (Class I) corticosteroids like Clobetasol propionate. Clinical trials with Clobetasol propionate have demonstrated high rates of treatment success in psoriasis and atopic dermatitis. For instance, studies have shown significant improvement in the Psoriasis Area and Severity Index (PASI) and Physician Global Assessment (PGA) scores. [3] Illustrative Comparative Data (Hypothetical):

The following table provides a hypothetical comparison of key efficacy and safety parameters for this compound propionate relative to other corticosteroids.

| Feature | Hydrocortisone (Low Potency) | Betamethasone Valerate (Potent) | Clobetasol Propionate (Super Potent) | This compound Propionate (Predicted) |

| Potency Class | VII | III | I | I (Predicted) |

| Vasoconstrictor Assay Score (Relative) | Low | High | Very High | Very High (Predicted) |

| Clinical Efficacy in Psoriasis | Mild | Moderate | High | High (Predicted) |

| Risk of Skin Atrophy (Long-term use) | Low | Moderate | High | High (Predicted) |

| Systemic Absorption Potential | Low | Moderate | High | High (Predicted) |

Future Perspectives and Drug Development Considerations

The development and positioning of this compound propionate in the therapeutic landscape will depend on several factors:

-

Novel Vehicle Formulations: The development of innovative delivery systems, such as foams, lotions, or sprays, can enhance patient compliance and potentially modulate the safety profile.

-

Combination Therapies: Exploring synergistic combinations with other topical agents (e.g., vitamin D analogues, calcineurin inhibitors) could optimize efficacy while minimizing corticosteroid-related side effects.

-

Head-to-Head Clinical Trials: Rigorous, double-blind, randomized controlled trials comparing this compound propionate to other high-potency corticosteroids are essential to definitively establish its efficacy and safety profile.

-

Post-Marketing Surveillance: Continuous monitoring of adverse events in a real-world setting is crucial for the long-term safety assessment of any new therapeutic agent.

References

-

This compound - High-Purity Corticosteroid at Best Price, Pharmaceutical Grade. (n.d.). IndiaMART. Retrieved January 26, 2026, from [Link]

-

Brazzini, B., & Pimpinelli, N. (2002). New and established topical corticosteroids. American journal of clinical dermatology, 3(1), 47–58. [Link]

-

Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids--new mechanisms for old drugs. The New England journal of medicine, 353(16), 1711–1723. [Link]

-

Comparison Of Efficacy, Safety And Compliance Of Topical Clobetasol Propionate With Topical Calcipotriol In Chronic Psoriasis – A Prospective Double-Blind Study. (2023). International Journal of Medical and Pharmaceutical Research, 3(4), 1-7. [Link]

-

Uva, L., Miguel, D., Pinheiro, C., Antunes, J., Cruz, D., Ferreira, J., & Filipe, P. (2012). Mechanisms of action of topical corticosteroids in psoriasis. International journal of endocrinology, 2012, 561018. [Link]

-

Schäcke, H., Döcke, W. D., & Asadullah, K. (2002). Mechanisms involved in the side effects of glucocorticoids. Pharmacology & therapeutics, 96(1), 23–43. [Link]

Sources

A Comprehensive Guide to the Preliminary Toxicity Screening of Doxibetasol, a Novel Corticosteroid

This technical guide provides a robust framework for conducting the preliminary toxicity screening of Doxibetasol, a novel synthetic corticosteroid. The methodologies and scientific rationale detailed herein are designed for researchers, scientists, and drug development professionals to establish a foundational safety profile of this new chemical entity. By integrating established protocols with scientific insights, this guide ensures a thorough and logically progressing evaluation, from initial cellular responses to acute systemic effects.

Introduction: The Imperative for a Rigorous Toxicity Profile of Novel Corticosteroids

Corticosteroids are a cornerstone in the management of inflammatory and autoimmune diseases. Their potent anti-inflammatory and immunosuppressive properties are invaluable, yet their clinical utility is often tempered by a significant risk of adverse effects.[1][2] The development of a novel corticosteroid such as this compound necessitates a meticulous and early assessment of its toxicological profile to ascertain its therapeutic potential and identify any liabilities. Long-term systemic corticosteroid use is associated with a wide range of adverse events, including metabolic disturbances, osteoporosis, and psychiatric effects.[3][4][5] Therefore, a structured preliminary toxicity screening is not merely a regulatory requirement but a critical step in understanding the compound's intrinsic safety.

This guide outlines a tiered approach to the preliminary toxicity screening of this compound, commencing with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to evaluate acute systemic toxicity. This progression allows for early identification of potential hazards, conserves resources, and adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Foundational In Vitro Toxicity Assessment

The initial phase of toxicity screening focuses on in vitro assays to determine this compound's potential to cause cellular damage or genetic mutations. These assays are rapid, cost-effective, and provide crucial data to inform the decision to proceed to more complex in vivo studies.

Cytotoxicity: Gauging the Impact on Cellular Viability

Cytotoxicity assays are fundamental to understanding the concentration at which a compound elicits cellular damage. Corticosteroids have been shown to have a dose-dependent and differential cytotoxic effect on various cell types, including mesenchymal stem cells.[6][7] For this compound, a panel of cell lines should be selected to represent tissues that are common targets for corticosteroid toxicity.

Recommended Cell Lines:

-

HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.

-

HaCaT (Human Keratinocytes): To evaluate dermatological toxicity.

-

hFOB 1.19 (Human Fetal Osteoblastic Cells): To screen for potential effects on bone formation.

-

SH-SY5Y (Human Neuroblastoma): To investigate potential neurotoxicity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate the selected cell lines in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a series of this compound concentrations (e.g., 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.

Causality and Interpretation: A significant reduction in cell viability suggests that this compound may induce cell death through necrosis or apoptosis. The IC50 values will provide a quantitative measure of its cytotoxic potency across different cell types, highlighting potential target organs for toxicity.

Data Presentation: this compound In Vitro Cytotoxicity

| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |

| HepG2 | [Insert Data] | [Insert Data] | [Insert Data] |

| HaCaT | [Insert Data] | [Insert Data] | [Insert |

| Data] | |||

| hFOB 1.19 | [Insert Data] | [Insert Data] | [Insert Data] |

| SH-SY5Y | [Insert Data] | [Insert Data] | [Insert Data] |

Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: Workflow for assessing this compound's in vitro cytotoxicity.

Genotoxicity: Assessing the Potential for Genetic Damage

Genotoxicity testing is crucial to identify compounds that can cause damage to DNA and chromosomes, which can lead to carcinogenesis or heritable defects.[8] A standard battery of in vitro and in vivo tests is recommended to assess the genotoxic potential of pharmaceuticals.[9]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

-

Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 mix).

-

Plate Incorporation Method:

-

Prepare a mixture of the bacterial culture, the test compound at various concentrations, and molten top agar.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Experimental Protocol: In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Treatment: Expose the cells to at least three concentrations of this compound, with and without S9 metabolic activation.

-

Harvest and Staining: After treatment, harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Analysis: Score at least 2000 cells per concentration for the presence of micronuclei.

Causality and Interpretation: A positive Ames test suggests that this compound is a bacterial mutagen. A positive micronucleus test indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss/gain) activity. Positive results in these in vitro assays would necessitate further in vivo genotoxicity testing.

Regulatory Context: The FDA provides comprehensive guidance on genotoxicity testing for pharmaceuticals, which should be consulted for detailed protocols and interpretation of results.[9][10]

In Vivo Acute Systemic Toxicity Assessment

Following the in vitro characterization, in vivo studies are conducted to understand the toxic effects of this compound on a whole organism. The acute oral toxicity study provides information on the potential health hazards from a single, short-term exposure.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD Test Guideline 420)

The Fixed Dose Procedure is an alternative to the classical LD50 test that uses fewer animals and causes less suffering.[11]

-

Animal Model: Use healthy, young adult female rats (the more sensitive sex is typically used).

-

Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg). The outcome determines the next dose.

-

Main Study: Four additional animals are dosed sequentially at the selected dose level.

-

Dose Levels: Standard starting doses are 5, 50, 300, and 2000 mg/kg.

-

Observations:

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

Causality and Interpretation: The study will classify this compound into a toxicity category based on the observed mortality and toxic signs at a given dose level. This information is critical for hazard classification and for selecting dose levels for subsequent repeated-dose toxicity studies.

Data Presentation: Acute Oral Toxicity of this compound

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Changes | Gross Necropsy Findings |

| 300 | 5 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| 2000 | 5 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

Logical Progression of Toxicity Screening

Caption: Tiered approach for this compound's preliminary toxicity screening.

Synthesis and Future Directions

The preliminary toxicity screening of this compound, as outlined in this guide, provides a foundational understanding of its safety profile. The data generated from these studies will allow for an initial risk assessment and will be instrumental in guiding the subsequent stages of non-clinical development.

Should the preliminary toxicity screening reveal an acceptable safety margin, further studies would be warranted, including:

-

Repeated-dose toxicity studies: To evaluate the effects of longer-term exposure.

-

Safety pharmacology studies: To investigate potential effects on vital organ systems.

-

Toxicokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.